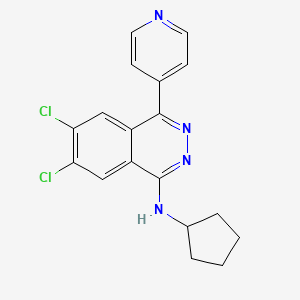

6,7-二氯-N-环戊基-4-(吡啶-4-基)邻苯二嗪-1-胺

描述

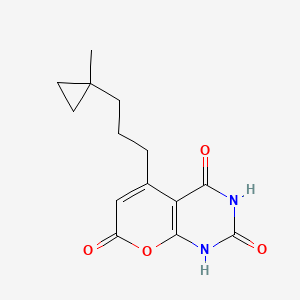

6,7-dichloro-N-cyclopentyl-4-(pyridin-4-yl)phthalazin-1-amine, also known as A-196, is a chemical compound with the molecular formula C18H16Cl2N4 . It has gained significant attention in the scientific community due to its potential therapeutic and environmental applications.

Molecular Structure Analysis

The molecular structure of this compound includes a cyclopentyl group attached to a phthalazin-1-amine core, which is further substituted with a pyridin-4-yl group and two chlorine atoms . The InChI string and Canonical SMILES provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis

The molecular weight of 6,7-dichloro-N-cyclopentyl-4-(pyridin-4-yl)phthalazin-1-amine is 359.2 g/mol . It has a XLogP3-AA value of 4.5, indicating its lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound’s topological polar surface area is 50.7 Ų .科学研究应用

合成和衍生物形成

- 化合物6,7-二氯-N-环戊基-4-(吡啶-4-基)邻苯二嗪-1-胺属于一类可以通过各种化学反应合成的化学物质。例如,涉及吡啶-2-胺1-氧化物和苯乙酰溴的反应已被探索用于形成相关化合物 (Deady & Stanborough, 1981)。此外,新型4-联苯基-4-(2H)-邻苯二嗪-1-酮衍生物的合成和反应,这些衍生物在结构上相关,已显示出抗微生物活性的潜力 (Abubshait et al., 2011)。

降压活性

- 与6,7-二氯-N-环戊基-4-(吡啶-4-基)邻苯二嗪-1-胺在结构上相关的吡咯并[2,1-a]邻苯二嗪衍生物已被制备,其中一些显示出轻微的降压活性。这表明在心血管研究和药物开发中存在潜在应用 (Uff et al., 1989)。

分子结构分析

- 对类似化合物的研究,如7,7-二甲基-2-吡啶-4-基-6,7-二氢-1,2,4-三唑并[1,5-a][1,3,5]三嗪-5-胺,提供了有关它们的分子和晶体结构的见解。这些研究对于理解这类化合物的物理和化学性质至关重要 (Dolzhenko et al., 2011)。

高能材料

- 从相关二氯化合物合成的4,6-二氮化-N-(4,6-二氮化-1,3,5-三嗪-2-基)-1,3,5-三嗪-2-胺等高能化合物,在新型高能材料的开发中具有应用。这些材料在包括国防和太空探索在内的各个领域引起了兴趣 (Chapyshev & Korchagin, 2017)。

抗癌应用

- 对从结构上类似于6,7-二氯-N-环戊基-4-(吡啶-4-基)邻苯二嗪-1-胺衍生的曼尼希碱进行的研究显示出对前列腺癌细胞的抗癌活性。这表明在癌症研究和治疗中存在潜在应用 (Demirci & Demirbas, 2019)。

在聚合物合成中的反应性

- 研究了类似胺在从杂环碱中形成亚酰亚胺中的反应性,突出了它们在聚酰亚胺配方中的作用。这类研究可以促进高性能聚合物和材料科学的发展 (Hawthorne & Hodgkin, 1999)。

DNA和蛋白质结合

- 与6,7-二氯-N-环戊基-4-(吡啶-4-基)邻苯二嗪-1-胺在结构上相关的配体的有机金属Ru(II)-芳烃络合物已被合成并用于DNA和蛋白质结合的研究。这类络合物在生化研究中具有重要意义,特别是在理解分子相互作用和药物设计方面 (Khamrang et al., 2016)。

药物合成

- 已开发了从吡啶的技术混合物中合成相关化合物的合成途径,强调了这些化合物在药物研究和开发中的重要性 (Niedrich et al., 1986)。

作用机制

Target of Action

A-196, also known as 6,7-dichloro-N-cyclopentyl-4-(pyridin-4-yl)phthalazin-1-amine, is a potent and selective inhibitor of SUV420H1 and SUV420H2 . These are two highly homologous methyltransferases that di- and tri-methylate ‘Lys-20’ of histone H4 .

Mode of Action

A-196 inhibits SUV420H1 and SUV420H2 biochemically in a substrate-competitive manner . It has been shown to inhibit SUV420H1 with an IC50 of 25 nM and SUV420H2 with an IC50 of 144 nM for methylation of H4K20me . This inhibition is greater than 100-fold selective over other histone methyltransferases and non-epigenetic targets .

Biochemical Pathways

Histone H4 lysine 20 methylation is a crucial modification to ensure genomic integrity both in the absence and presence of genotoxic stress . Each methylation state results in distinct biology: dimethylated H4K20 (H4K20me2) is involved in DNA replication and DNA damage repair, and trimethylated H4K20 (H4K20me3) results in silenced heterochromatic regions . A-196 inhibits the di- and tri-methylation of H4K20me in multiple cell lines .

Result of Action

The inhibition of SUV420H1 and SUV420H2 by A-196 leads to an increase in H4K20me1 and a decrease in both H4K20me2 and H4K20me3 . This can affect various cellular processes, including DNA replication and DNA damage repair . Loss of histone H4 lysine 20 trimethylation (H4K20me3) is characteristic of human cancer and a potential prognostic marker in many types of cancers .

属性

IUPAC Name |

6,7-dichloro-N-cyclopentyl-4-pyridin-4-ylphthalazin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16Cl2N4/c19-15-9-13-14(10-16(15)20)18(22-12-3-1-2-4-12)24-23-17(13)11-5-7-21-8-6-11/h5-10,12H,1-4H2,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABGOSOMRWSYAOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=NN=C(C3=CC(=C(C=C32)Cl)Cl)C4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-dichloro-N-cyclopentyl-4-(pyridin-4-yl)phthalazin-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[6-chloro-5-(2'-hydroxy[1,1'-biphenyl]-4-yl)-1H-imidazo[4,5-b]pyridin-2-yl]oxy}-2-methylbenzoic acid](/img/structure/B610733.png)

![Manganese(2+);2,5,12,15,18-pentazatricyclo[17.4.0.06,11]tricosane;dichloride](/img/structure/B610735.png)

![Benzenesulfonamide, 4-(hydroxyamino)-N-[2-(2-naphthalenyloxy)ethyl]-](/img/structure/B610743.png)